molecular formula C9H16O B3046997 Spiro[4.4]nonan-1-ol CAS No. 13350-81-7

Spiro[4.4]nonan-1-ol

Cat. No. B3046997
CAS RN: 13350-81-7
M. Wt: 140.22 g/mol
InChI Key: HQZIAZCARGNEME-UHFFFAOYSA-N
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Description

Spiro[4.4]nonan-1-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Synthesis Analysis

The synthesis of spiro[4.4]nonan-1-ol involves the formation of the spirocycle through a copper-catalyzed radical cross-coupling reaction . This process includes the addition of pent-4-enylmagnesium bromide to the corresponding nitrone, oxidation to alkenylnitrone, intramolecular 1,3-dipolar cycloaddition, and isoxazolidine ring opening .


Molecular Structure Analysis

The molecular structure of spiro[4.4]nonan-1-ol is characterized by a unique spiro[4.4]nonane scaffold . The InChI code for this compound is 1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 .


Physical And Chemical Properties Analysis

Spiro[4.4]nonan-1-ol is a liquid at room temperature . It has a molecular weight of 140.23 .

Scientific Research Applications

Chiral Auxiliary in Diels–Alder Reactions

Spiro[4.4]nonan-1-ol derivatives have been employed as chiral auxiliaries in Diels–Alder reactions. A study by Burke et al. (2000) elaborates on the asymmetric synthesis of a specific derivative, (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, and its application in Diels–Alder reactions, achieving enantioselectivity ranging from 86–98% ee. This chiral auxiliary was notable for its ability to be recycled after use (Burke, Allan, Parvez, & Keay, 2000).

Synthesis of Spiro Ring Systems

Kuroda et al. (2000) synthesized spiro[4.4]nonane and spiro[4.5]decane ring systems using Nazarov cyclization, a methodology that provides control over the double bond position in the products. These ring systems, including spiro[4.4]nonanes, have potential in various synthetic applications (Kuroda, Koshio, Koito, Sumiya, Murase, & Hirono, 2000).

Synthesis of α,β′-dioxospirane Systems

Aburel et al. (2000) focused on synthesizing spiro[4.4]nonane-α,β′-diones through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions. This study highlights the versatility of spiro[4.4]nonane structures in synthesizing complex dioxospirane systems (Aburel, Romming, & Undheim, 2000).

Catalyzed Domino Cyclization

Doi et al. (2007) described the synthesis of the spiro[4.4]nonane skeleton using palladium-catalyzed domino cyclization. This method efficiently produced the spiro[4.4]nonane system, underlining its utility in complex organic syntheses (Doi, Iijima, Takasaki, & Takahashi, 2007).

Spiroannulation via Rh(I)-Catalysis

Rolandsgard et al. (2005) developed a method for spiroannulation using Rh(I)-catalyzed intramolecular hydroacylation, leading to α,α′-difunctionalised spiro[4.5]decanes. This method contributes to the stereoselective preparation of spirane bridged, sandwiched bisarenes, demonstrating the structural diversity achievable with spiro[4.4]nonane derivatives (Rolandsgard, Baldawi, Sirbu, Bjørnstad, Romming, & Undheim, 2005).

Preparation of Spirocycles for Optoelectronic Applications

Ivanov et al. (2022) highlighted the synthesis of spiro[4.4]nonane-1,6-diones, emphasizing their potential in optoelectronic applications. This synthesis pathway, starting from malonic esters, resulted in spiro-linked conjugated cores, underscoring the application of spiro[4.4]nonan-1-ol derivatives in advanced material science (Ivanov, Riesebeck, Skolyapova, Liakisheva, Kazantsev, Sonina, Peshkov, & Mostovich, 2022).

Safety And Hazards

The safety information for spiro[4.4]nonan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for research on spiro[4.4]nonan-1-ol could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the antibiotic activity of related compounds, there may be potential for spiro[4.4]nonan-1-ol in the development of new antibiotics .

properties

IUPAC Name

spiro[4.4]nonan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZIAZCARGNEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293196
Record name Spiro[4.4]nonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.4]nonan-1-ol

CAS RN

13350-81-7
Record name Spiro[4.4]nonan-1-ol
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Record name Spiro[4.4]nonan-1-ol
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Record name spiro[4.4]nonan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MJ Burke, MM Allan, M Parvez, BA Keay - Tetrahedron: Asymmetry, 2000 - Elsevier
A short asymmetric synthesis of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol 7 is described along with its application as a chiral auxiliary in various Diels–Alder …
Number of citations: 24 www.sciencedirect.com
PF Mugford, SM Lait, BA Keay… - ChemBioChem, 2004 - Wiley Online Library
cis,cis‐(±)‐6‐(2,2‐Dimethylpropanamido)spiro[4.4]nonan‐1‐ol, 1, a chiral auxiliary for Diels–Alder additions, was resolved by enzyme‐catalyzed hydrolysis of the corresponding …
SM Lait, M Parvez, BA Keay - Tetrahedron: Asymmetry, 2003 - Elsevier
A short synthesis and resolution of (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol, 11, is reported. The pivalamide derivative (+)-5 gives excellent diastereo- and regiocontrol as well as endo …
Number of citations: 31 www.sciencedirect.com
Y Kasashima, H Fujimoto, T Mino… - Journal of Oleo …, 2008 - jstage.jst.go.jp
Intramolecular cyclic etherification of 1, 3-diols was investigated using iodine as a catalyst under solution reaction conditions. Compounds containing five-membered ether rings were …
Number of citations: 7 www.jstage.jst.go.jp
WL Benoit - 2007 - collectionscanada.gc.ca
P-stereogenic phosphine ligands play an important role in the development of new and effective asymmetric catalysts. A review of the recent literature revealed that P-stereogenic …
Number of citations: 4 www.collectionscanada.gc.ca
SM Lait, DA Rankic, BA Keay - Chemical reviews, 2007 - ACS Publications
Aminoalcohols have been used extensively in asymmetric synthesis, both as chiral ligands and auxiliaries. The two heteroatoms allow great flexibility, as one or both can be bound to a …
Number of citations: 287 pubs.acs.org
WL Benoit, M Parvez, BA Keay - Tetrahedron: Asymmetry, 2009 - Elsevier
P-Stereogenic oxazaphosphorine compounds of the form 4 have not previously been reported as asymmetric ligands for metal-catalyzed reactions. In an effort to explore the behavior of …
Number of citations: 10 www.sciencedirect.com
JR Henderson, JP Chesterman… - The Journal of Organic …, 2010 - ACS Publications
A novel allenyl-containing 1,3-spiro-amido alcohol auxiliary has been prepared and used in a variety of diastereoselective Diels−Alder reactions providing exclusively endo adducts …
Number of citations: 16 pubs.acs.org
CK Savile, RJ Kazlauskas - Practical Methods for Biocatalysis …, 2009 - Wiley Online Library
Proteases require water-soluble substrates and bind them in a shallow active site in an extended conformation. 1 The shallow active site allows proteases to accept sterically hindered …
Number of citations: 2 onlinelibrary.wiley.com
GA Molander, CR Harris - Journal of the American Chemical …, 1996 - ACS Publications
Samarium(II) iodide has been employed to promote a tandem intramolecular nucleophilic acyl substitution/intramolecular ketyl−olefin coupling cyclization sequence, generating bicyclic, …
Number of citations: 106 pubs.acs.org

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